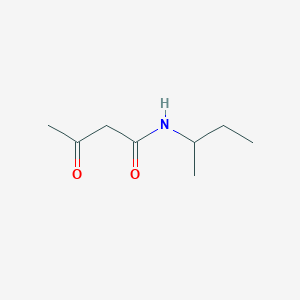

N-sec-butylacetoacetamide

Description

N-sec-Butylacetoacetamide (IUPAC name: N-(1-methylpropyl)acetamide) is a secondary amide derivative of acetoacetic acid, characterized by a sec-butyl group attached to the nitrogen atom. Its molecular formula is C₆H₁₃NO, with an average molecular mass of 115.176 g/mol and a monoisotopic mass of 115.099714 g/mol . It is commonly utilized in organic synthesis and pharmaceutical research due to its reactivity as a β-ketoamide, enabling participation in condensation and cyclization reactions.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-butan-2-yl-3-oxobutanamide |

InChI |

InChI=1S/C8H15NO2/c1-4-6(2)9-8(11)5-7(3)10/h6H,4-5H2,1-3H3,(H,9,11) |

InChI Key |

CTOICXZEEXECEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-sec-butylacetoacetamide can be synthesized through the reaction of acetoacetic ester with sec-butylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

CH3COCH2COOEt+sec-C4H9NH2→CH3COCH2CONHsec-C4H9+EtOH

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-sec-butylacetoacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.

Major Products Formed

Oxidation: Produces corresponding oxides and carboxylic acids.

Reduction: Forms primary or secondary amines.

Substitution: Results in the formation of various substituted acetoacetamides.

Scientific Research Applications

N-sec-butylacetoacetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-sec-butylacetoacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The sec-butyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations:

- In contrast, the benzyl group in N-benzylacetoacetamide enhances aromatic reactivity, enabling use in pigment synthesis .

- Thermal Stability : N,N-Diethylacetamide exhibits higher thermal stability due to its symmetrical structure, making it suitable for high-temperature industrial processes .

Reactivity and Functional Group Comparisons

- β-Ketoamide Reactivity: All compounds share the β-ketoamide moiety, enabling keto-enol tautomerism. However, the sec-butyl group may stabilize the enol form less effectively than aromatic substituents (e.g., benzyl), affecting chelation properties in metal-catalyzed reactions .

- Synthetic Utility : this compound’s branched alkyl chain may favor hydrophobic interactions in drug design, while N-benzylacetoacetamide’s planar aromatic system is advantageous in dye chemistry .

Biological Activity

N-sec-butylacetoacetamide is a compound of interest in various biological and chemical research fields. This article aims to explore its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of a butyl group attached to the nitrogen atom. The molecular formula is , and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that certain acetamides can inhibit enzymatic activity, potentially affecting metabolic pathways. For instance, studies have shown that modifications in acetamides can lead to changes in enzyme kinetics, impacting the turnover rates of specific enzymes like RNase A .

- Antimicrobial Properties : Some derivatives of acetamides have demonstrated antimicrobial activity. The presence of specific functional groups can enhance their interaction with microbial membranes or metabolic processes.

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapeutics.

1. Enzyme Activity Modulation

A study focused on the effects of acylation on RNase A highlighted how this compound could modulate enzyme activity. The research demonstrated that acylated forms exhibited reduced catalytic efficiency compared to unmodified enzymes, suggesting that structural modifications can significantly impact biological functions .

2. Antimicrobial Activity

In a comparative study, this compound was tested against several bacterial strains. The results indicated varying degrees of inhibition, with some strains showing significant susceptibility. This suggests that the compound could be further explored for developing antimicrobial agents.

3. Cytotoxicity Assessment

Research involving human cancer cell lines assessed the cytotoxic potential of this compound. The findings revealed that at certain concentrations, the compound induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.